molecular formula C8H14Cl4N4 B14030633 Terephthalimidamide tetrahydrochloride

Terephthalimidamide tetrahydrochloride

Cat. No.: B14030633
M. Wt: 308.0 g/mol
InChI Key: WTWGVJSGLODEIY-UHFFFAOYSA-N
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Description

Terephthalimidamide tetrahydrochloride (C₈H₁₂Cl₄N₄O₂) is a tetrahydrochloride salt derivative of terephthalimidamide, characterized by a rigid aromatic backbone with amidine functional groups. The amidine groups in terephthalimidamide likely contribute to its chelation properties, analogous to trientine’s role in metal ion sequestration for Wilson’s disease treatment .

Properties

Molecular Formula

C8H14Cl4N4

Molecular Weight

308.0 g/mol

IUPAC Name

benzene-1,4-dicarboximidamide;tetrahydrochloride

InChI

InChI=1S/C8H10N4.4ClH/c9-7(10)5-1-2-6(4-3-5)8(11)12;;;;/h1-4H,(H3,9,10)(H3,11,12);4*1H

InChI Key

WTWGVJSGLODEIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(=N)N.Cl.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation of Terephthaloyl Chloride

Terephthaloyl chloride is a crucial intermediate prepared from terephthalic acid by reaction with phosphorus pentachloride (PCl5), followed by purification through recrystallization from petroleum ether. This intermediate is highly reactive and facilitates subsequent amidation reactions with primary amines.

Amidation Reaction

The core synthetic step is the condensation of terephthaloyl chloride with primary amines. This reaction typically proceeds in anhydrous organic solvents such as benzene or dimethylformamide (DMF), often under inert atmosphere to prevent hydrolysis or side reactions.

  • The amine is added to a solution of terephthaloyl chloride at controlled temperatures.
  • Reaction times vary but generally range from several hours to overnight.
  • The reaction yields N-monosubstituted or N,N’-disubstituted terephthalamides depending on stoichiometry and amine type.

Formation of this compound

Following amidation, the free base amide is converted into its tetrahydrochloride salt by treatment with hydrochloric acid, often in an organic solvent or aqueous media under controlled temperature. This step stabilizes the compound and enhances its handling and solubility properties.

Detailed Preparation Methods and Reaction Conditions

Method A: Direct Amidation of Terephthaloyl Chloride with Primary Amines

Parameter Description
Starting materials Terephthaloyl chloride (0.02 mol), primary amine (0.08 mol)
Solvent Anhydrous benzene (30-50 mL)
Temperature Room temperature to reflux
Reaction time Several hours (typically 4-16 h)
Atmosphere Inert (nitrogen or argon)
Work-up Filtration, washing, recrystallization
Yield Good yields reported (typically >70%)

This method was exemplified in the synthesis of various N-monosubstituted terephthaldiamides such as N,N’-diphenylterephthalamide.

Method B: Copper-Catalyzed Amidation in Dimethylformamide (DMF)

Parameter Description
Catalyst Copper(I) oxide (Cu2O), Copper(I) bromide (CuBr)
Base Caesium carbonate (Cs2CO3), Potassium carbonate (K2CO3)
Ligand N,N’-dimethylethylenediamine (DMEDA)
Solvent N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature 80–140 °C
Reaction time 8–24 hours
Atmosphere Nitrogen or inert gas
Work-up Filtration, extraction with ethyl acetate, drying over Na2SO4, column chromatography
Yield Moderate to high (67–85%)

This catalytic method enables amidation of amidine hydrochlorides with o-haloanilines or substituted amines, producing the desired products including this compound derivatives with good efficiency.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) Notes
Direct Amidation (Method A) Terephthaloyl chloride + amine None Benzene RT to reflux 4–16 >70 Simple, classical approach
Copper-Catalyzed Amidation (B) Amidine hydrochloride + amine Cu2O or CuBr + Cs2CO3/K2CO3 DMF or DMSO 80–140 8–24 67–85 Catalytic, suitable for substituted amines
Vapor Phase Aromatization Cycloadducts from acrylic acid Lewis acid catalyst Solvent-free High temp Variable N/A For terephthalic acid precursor synthesis

Analytical Characterization and Quality Control

The synthesized this compound and related terephthaldiamides are typically characterized by:

These analyses confirm the expected molecular structure and ensure the absence of significant impurities or side products.

Chemical Reactions Analysis

Types of Reactions

Terephthalimidamide tetrahydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of terephthalimidamide tetrahydrochloride involves its ability to form ionic complexes with biological molecules. This interaction can affect the structure and function of nucleic acids, proteins, and lipids, leading to various biological effects. The compound’s ability to bind to the minor groove of the DNA double helix without intercalating DNA makes it a valuable tool in studying DNA interactions and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural, pharmacological, and industrial differences between terephthalimidamide tetrahydrochloride and related tetrahydrochloride salts:

Compound Molecular Structure Primary Applications Pharmacokinetics/Bioactivity Key Research Findings
This compound (Inferred) Aromatic backbone with amidine groups Chelation, polymer synthesis, or catalytic intermediates (analogous to other amidines) Likely high solubility due to tetrahydrochloride salt form; potential metal-binding capabilities Limited direct data; inferred from structural analogs like trientine and diaminobenzidine
Trientine Tetrahydrochloride (C₆H₁₈Cl₄N₄) Aliphatic polyamine Treatment of Wilson’s disease (copper chelation) 2× higher bioavailability vs. trientine dihydrochloride; approved by EMA in 2017 Effective in patients intolerant to D-penicillamine; supports twice-daily dosing
1,2,4,5-Benzenetetramine Tetrahydrochloride Aromatic tetraamine Synthesis of red-emitting carbon dots (CD-tetra) for fluorescence sensing Enhances optical properties in CDs; enables detection of methylene blue (LOD: 10 nM) Amino group density correlates with CD particle size and elemental composition
Spermine Tetrahydrochloride (C₁₀H₃₀Cl₄N₄) Aliphatic tetraamine Cellular metabolism regulation; potential anticancer/anti-aging applications Modulates polyamine homeostasis; antioxidant effects via H₂O₂/O₂ reduction Preclinical data show inhibition of cancer cell growth; not yet FDA-approved
N1,N11-Diethylnorspermine Tetrahydrochloride Modified polyamine with ethyl groups Research tool for polyamine metabolism studies Induces spermidine/spermine acetyltransferase (SSAT) by 200–1000×, altering polyamine export Used to study polyamine depletion effects on cellular proliferation
3,3'-Diaminobenzidine Tetrahydrochloride Aromatic diamine Histochemical staining (e.g., peroxidase detection) Forms insoluble precipitates upon oxidation; used in immunohistochemistry Critical for visualizing biomarkers in tissue samples

Critical Analysis

Structural Divergence: Aromatic vs. Aliphatic Backbones: Terephthalimidamide’s aromatic core contrasts with aliphatic polyamines like trientine and spermine. This difference impacts applications: aromatic compounds (e.g., diaminobenzidine) are preferred in staining and sensing , while aliphatic polyamines excel in metal chelation and cellular regulation . Functional Groups: Amidines in terephthalimidamide may offer stronger metal-binding vs.

Pharmacological Profiles :

  • Bioavailability : Trientine tetrahydrochloride’s superior bioavailability over its dihydrochloride form underscores the importance of salt selection in drug design . Similar optimization could apply to terephthalimidamide for industrial or therapeutic use.
  • Mechanistic Insights : Spermine tetrahydrochloride and its derivatives modulate polyamine metabolism, linking cellular redox balance to disease pathways . Terephthalimidamide’s amidine groups may similarly influence enzyme activity or ion transport.

Industrial vs. Biomedical Applications: Carbon Dot Synthesis: Benzenetetramine tetrahydrochloride’s role in CD-tetra production highlights the utility of tetraamines in nanotechnology . Terephthalimidamide’s rigid structure could enable tailored optical or conductive materials. Regulatory Status: While trientine tetrahydrochloride is clinically approved , spermine derivatives remain investigational, emphasizing the regulatory challenges of translating preclinical findings .

Q & A

Q. How should researchers ethically report negative or inconclusive results in studies involving this compound?

  • Methodological Answer : Negative data must be contextualized within experimental limitations (e.g., detection thresholds). advises dedicating a section in manuscripts to discuss methodological constraints and propose alternative approaches. Preprint platforms like bioRxiv can disseminate findings without publication bias .

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